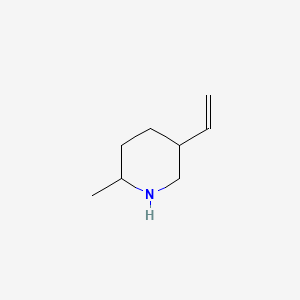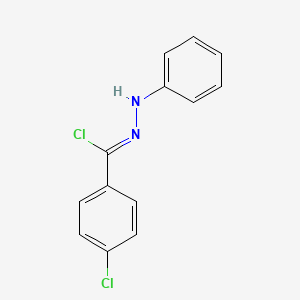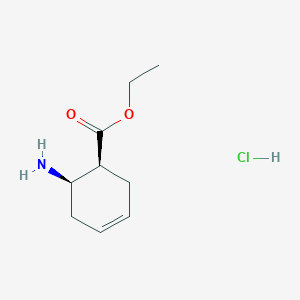
Nitrosyl chloride;ruthenium(3+);hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an important ruthenium compound used in the synthesis of more complex ruthenium compounds . This compound is known for its distinctive nitrosyl (NO) ligand, which plays a crucial role in its chemical behavior and applications.
準備方法
Ruthenium(III) nitrosylchloride can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium trichloride (RuCl3) with sodium nitrite (NaNO2) in an acidic medium. The reaction proceeds as follows:
[ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Ru(NO)Cl}_3 + \text{NaCl} + \text{H}_2\text{O} ]
In industrial production, ruthenium(III) nitrosylchloride is often prepared by reacting ruthenium trichloride with nitric oxide (NO) gas under controlled conditions .
化学反応の分析
Ruthenium(III) nitrosylchloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Ruthenium(III) nitrosylchloride can be oxidized to higher oxidation states, such as ruthenium tetroxide (RuO4), using strong oxidizing agents like sodium periodate (NaIO4).
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes, using reducing agents like sodium borohydride (NaBH4).
Substitution: The chloride ligands in ruthenium(III) nitrosylchloride can be substituted with other ligands, such as phosphines or amines, to form various coordination complexes
科学的研究の応用
Ruthenium(III) nitrosylchloride has a wide range of applications in scientific research, including:
Medicine: Ruthenium-based compounds, including ruthenium(III) nitrosylchloride, are being investigated for their anticancer properties.
Industry: It is used in the production of thick-film resistors and as a catalyst in industrial processes.
作用機序
The mechanism of action of ruthenium(III) nitrosylchloride involves its ability to release nitric oxide (NO) under certain conditions. NO is a highly reactive molecule that can interact with various biological targets, including proteins and nucleic acids. In cancer therapy, ruthenium(III) nitrosylchloride can bind to DNA and disrupt its function, leading to cell death . Additionally, it can interact with plasma proteins, such as serum albumin and transferrin, which can facilitate its transport and uptake by cells .
類似化合物との比較
Ruthenium(III) nitrosylchloride is part of a broader class of ruthenium-nitrosyl complexes. Similar compounds include:
Ruthenium(III) nitrosylnitrate (Ru(NO)(NO3)3): Used as a catalyst in various reactions and in the production of thick-film resistors.
Ruthenium(IV) oxide (RuO2): An important catalyst in electrochemical applications.
Ruthenium tetroxide (RuO4): A strong oxidizing agent used in organic synthesis and the purification of ruthenium.
Ruthenium(III) nitrosylchloride is unique due to its specific coordination environment and the presence of the nitrosyl ligand, which imparts distinct chemical properties and reactivity .
特性
分子式 |
ClH2NO2Ru+3 |
|---|---|
分子量 |
184.5 g/mol |
IUPAC名 |
nitrosyl chloride;ruthenium(3+);hydrate |
InChI |
InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3 |
InChIキー |
XKTGKMXHQPHUOL-UHFFFAOYSA-N |
正規SMILES |
N(=O)Cl.O.[Ru+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
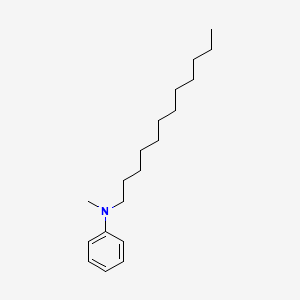
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
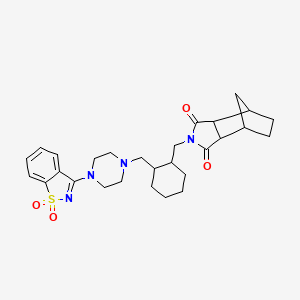
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
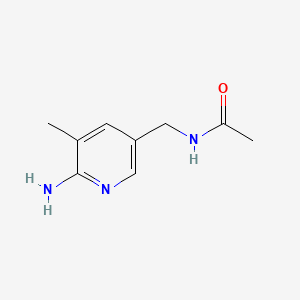
![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)

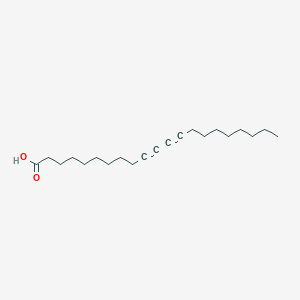
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
